Methyl 2-acetyl-5-methyl-1,3-oxazole-4-carboxylate
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Overview
Description
Methyl 2-acetyl-5-methyloxazole-4-carboxylate is a heterocyclic compound with significant importance in organic chemistry. It is characterized by its oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-acetyl-5-methyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-acetyl-5-methyl-4-oxazolecarboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: In an industrial setting, the production of Methyl 2-acetyl-5-methyloxazole-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of metal-free synthetic routes is also explored to minimize environmental impact and reduce costs associated with metal catalysts .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-acetyl-5-methyloxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.
Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols .
Scientific Research Applications
Methyl 2-acetyl-5-methyloxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-acetyl-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- Methyl 2-methyloxazole-4-carboxylate
- Ethyl 2-methyloxazole-5-carboxylate
- Macrooxazoles A-D
Comparison: Methyl 2-acetyl-5-methyloxazole-4-carboxylate is unique due to the presence of both acetyl and methyl groups on the oxazole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, Methyl 2-methyloxazole-4-carboxylate lacks the acetyl group, which can significantly alter its chemical behavior and applications .
Biological Activity
Methyl 2-acetyl-5-methyl-1,3-oxazole-4-carboxylate is a compound belonging to the oxazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by various studies and data.
Chemical Structure and Properties
This compound has the molecular formula C8H9N1O4 and features a 1,3-oxazole ring that contributes to its biological properties. The presence of the acetyl and carboxylate groups enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated in various studies.
Quantitative Evaluation
A study reported that compounds containing the 1,3-oxazole nucleus exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were notably low, indicating strong antibacterial effects:
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
2 | 62.5 | Staphylococcus aureus, Bacillus subtilis |
4b | 125 | Escherichia coli |
5a | >500 | Various strains |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
Research has shown that compounds with an oxazole structure can also exhibit anticancer properties. In vitro studies using human cancer cell lines demonstrated that this compound derivatives showed varying degrees of cytotoxicity:
Cell Line | IC50 (µM) | Remarks |
---|---|---|
A549 (Lung Cancer) | >100 | Limited activity observed |
Caco-2 (Colorectal) | 39.8 | Significant reduction in viability |
The compound's structure appears to influence its anticancer efficacy, with certain modifications enhancing activity against specific cancer types .
Other Biological Activities
Beyond antimicrobial and anticancer effects, this compound may exhibit additional pharmacological activities:
- Anti-inflammatory : Compounds in the oxazole family have shown potential anti-inflammatory effects in various models.
- Antioxidant : Some derivatives possess antioxidant properties that could contribute to their protective effects against oxidative stress.
Case Studies
Several case studies have highlighted the biological activity of related oxazole compounds:
- Study on Antimicrobial Efficacy : A series of synthesized oxazoles were tested against resistant bacterial strains, showing promising results for future drug development.
- Cytotoxicity Assessment : The anticancer potential was assessed using MTT assays on multiple cell lines, revealing structure-dependent activity patterns.
Properties
CAS No. |
61183-12-8 |
---|---|
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
methyl 2-acetyl-5-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C8H9NO4/c1-4(10)7-9-6(5(2)13-7)8(11)12-3/h1-3H3 |
InChI Key |
RQILJXQNLUWVAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C(=O)C)C(=O)OC |
Origin of Product |
United States |
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